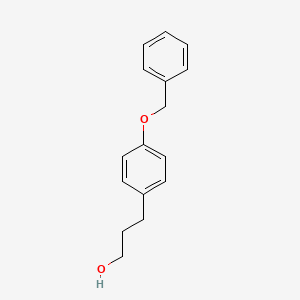

3-(4-(Benzyloxy)phenyl)propan-1-ol

Description

The exploration of novel molecular architectures is a cornerstone of progress in chemical and pharmaceutical sciences. Within this landscape, 3-(4-(Benzyloxy)phenyl)propan-1-ol represents a confluence of structurally significant motifs that have independently shown considerable promise in various research and development endeavors.

Propriétés

IUPAC Name |

3-(4-phenylmethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZALPKMIIYFLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377286 | |

| Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61440-45-7 | |

| Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Benzyloxy Phenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 3-(4-(benzyloxy)phenyl)propan-1-ol, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference, tetramethylsilane (B1202638) (TMS).

The aromatic protons of the benzyl (B1604629) group and the phenyl ring exhibit signals in the downfield region, generally between 6.8 and 7.5 ppm. Specifically, the protons on the phenyl ring attached to the propanol (B110389) chain appear as doublets around 7.15 ppm and 6.84 ppm. The benzylic protons (O-CH₂-Ph) resonate as a singlet at approximately 5.05 ppm. The methylene (B1212753) protons of the propanol chain show characteristic multiplets. The protons adjacent to the hydroxyl group (-CH₂-OH) appear as a triplet around 3.68 ppm, while the protons adjacent to the phenyl ring (-CH₂-Ar) are observed as a triplet at about 2.69 ppm. The central methylene protons (-CH₂-) of the propyl chain resonate as a multiplet around 1.89 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) is also typically observed, though its chemical shift can vary.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (Benzyl & Phenyl) | 7.44 - 7.29 | Multiplet | |

| Phenyl Protons (d) | 7.13 | Doublet | 8.6 |

| Phenyl Protons (c) | 6.91 | Doublet | 8.6 |

| Benzylic Protons (O-CH₂-Ph) | 5.05 | Singlet | |

| Methylene Protons (-CH₂-OH) | 3.68 | Triplet | 6.4 |

| Methylene Protons (-CH₂-Ar) | 2.69 | Triplet | 7.6 |

| Methylene Protons (-CH₂-) | 1.89 | Multiplet | |

| Hydroxyl Proton (-OH) | 1.48 | Triplet (can be broad) | 5.2 |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the spectrum of this compound, the carbon atoms of the aromatic rings resonate in the downfield region, typically between 115 and 158 ppm. The carbon of the benzylic ether linkage (C-O) is found around 70.0 ppm. The carbons of the propyl chain appear in the upfield region. The carbon attached to the hydroxyl group (C-OH) resonates at approximately 62.3 ppm, the carbon attached to the phenyl ring (Ar-C) at about 31.4 ppm, and the central methylene carbon at around 34.2 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Phenyl Carbon (C-O) | 157.4 |

| Quaternary Phenyl Carbon (C-C₃H₇O) | 133.7 |

| Quaternary Benzyl Carbon | 137.2 |

| Aromatic CH (Benzyl) | 128.7, 128.0, 127.6 |

| Aromatic CH (Phenyl) | 129.6, 115.0 |

| Benzylic Carbon (O-CH₂) | 70.0 |

| Methylene Carbon (-CH₂-OH) | 62.3 |

| Methylene Carbon (-CH₂-CH₂OH) | 34.2 |

| Methylene Carbon (-CH₂-Ar) | 31.4 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the connectivity of the propanol chain.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of carbon signals based on their attached proton's chemical shift.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings and the alkyl chain are observed between 3100 and 2850 cm⁻¹. The absorption band corresponding to the C-O-C ether linkage of the benzyl group appears in the region of 1245 cm⁻¹. Aromatic C=C stretching vibrations are typically found in the 1610-1580 cm⁻¹ and 1510-1450 cm⁻¹ regions. The C-O stretching of the primary alcohol is observed around 1048 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | ~3332 | Broad, Strong |

| C-H Stretch (Aromatic) | ~3032 | Medium |

| C-H Stretch (Aliphatic) | ~2936, 2870 | Medium to Strong |

| C=C Stretch (Aromatic) | ~1611, 1511 | Medium to Strong |

| C-O-C Stretch (Ether) | ~1245 | Strong |

| C-O Stretch (Primary Alcohol) | ~1048 | Strong |

| Out-of-plane C-H Bending (Aromatic) | ~822, 737, 697 | Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would show strong bands for the aromatic ring breathing modes around 1600 cm⁻¹ and 1000 cm⁻¹. The symmetric C-H stretching of the alkyl chain would also be prominent. While the O-H stretch is typically weak in Raman spectra, other skeletal vibrations can provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is invaluable for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like alcohols, as it typically results in minimal fragmentation and provides a clear indication of the molecular ion. In ESI-MS, a solution of the analyte is passed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, with a molecular formula of C₁₆H₁₈O₂ and a molecular weight of approximately 242.31 g/mol scbt.comchemicalbook.com, ESI-MS analysis in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. Other common adducts that might be observed, depending on the solvent system used, include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. A representative mass spectrum of 3-(4-(phenylmethoxy)phenyl)propan-1-ol has been reported, confirming the feasibility of mass spectrometric analysis for this compound chemsrc.com. While the specific ESI-MS spectrum for this compound is not widely published, the expected m/z values for the primary adducts can be predicted.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Ion | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₆H₁₉O₂⁺ | 243.14 |

| [M+Na]⁺ | C₁₆H₁₈O₂Na⁺ | 265.12 |

| [M+K]⁺ | C₁₆H₁₈O₂K⁺ | 281.09 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact mass of an ion is unique to its specific atomic makeup. This is a critical step in the unequivocal identification of a new or synthesized compound.

For this compound, HRMS would be used to confirm its elemental formula, C₁₆H₁₈O₂. By comparing the experimentally measured exact mass with the theoretically calculated mass, a high degree of confidence in the compound's identity can be achieved. For instance, the theoretically calculated exact mass of the protonated molecule [M+H]⁺ can be compared to the experimental value to confirm the composition.

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₆H₁₈O₂ | [M]⁺ | 242.13068 |

| C₁₆H₁₉O₂⁺ | [M+H]⁺ | 243.13851 |

| C₁₆H₁₈O₂Na⁺ | [M+Na]⁺ | 265.12045 |

X-ray Diffraction Studies

Single Crystal X-ray Analysis for Absolute Configuration and Molecular Conformation

Single crystal X-ray analysis involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This technique can provide an unambiguous determination of the molecular structure, including the absolute configuration of chiral centers if present. For a molecule like this compound, which is achiral, single crystal X-ray analysis would reveal precise details about its molecular conformation, such as the torsion angles of the propanol chain and the orientation of the benzyloxy group relative to the phenyl ring.

While a specific single crystal structure of this compound is not publicly available, studies on related compounds, such as benzyloxy-substituted chalcones, have demonstrated the utility of this technique in elucidating the solid-state conformation and packing of molecules containing the benzyloxyaryl moiety nih.gov. Such an analysis for this compound would provide invaluable data on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the crystal packing.

Table 3: Illustrative Crystallographic Data Table for a Hypothetical Single Crystal Analysis of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1290 |

| Z | 4 |

Note: This data is hypothetical and for illustrative purposes only.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline phase of a material and can be used to distinguish between different polymorphs (different crystalline forms of the same compound). The PXRD pattern is a fingerprint of a specific crystalline solid.

The analysis of benzyloxy-substituted compounds by PXRD has been reported in the literature, demonstrating its application in phase identification and structural characterization researchgate.netcambridge.orgcambridge.orgresearchgate.net. For this compound, a PXRD analysis would confirm the crystallinity of a synthesized batch and could be used for quality control purposes. The diffraction pattern would consist of a series of peaks at specific 2θ angles, corresponding to the different lattice planes in the crystal structure.

Table 4: Representative Powder X-ray Diffraction Peak List

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 18.8 | 4.72 | 78 |

| 20.5 | 4.33 | 65 |

| 25.1 | 3.55 | 52 |

Note: This data is representative and serves as an example of a PXRD dataset.

Advanced Applications and Biological Research of 3 4 Benzyloxy Phenyl Propan 1 Ol and Its Derivatives

Utilization as a Versatile Building Block in Complex Organic Synthesis

The chemical architecture of 3-(4-(benzyloxy)phenyl)propan-1-ol provides a robust platform for the construction of intricate molecular structures. The hydroxyl group of the propanol (B110389) moiety can be readily functionalized or transformed into other reactive groups, while the phenyl ring can undergo various electrophilic substitution reactions. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to unveil a reactive site for further chemical elaboration.

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The propanol backbone of this compound offers a strategic point for introducing chirality.

While direct asymmetric synthesis starting from this compound is a potential route, a more common strategy involves the use of chiral building blocks derived from or incorporating the benzyloxy phenyl motif. For instance, in the asymmetric synthesis of chiral quinazolinones with potential biomedical applications, the presence of a benzyloxy group on the phenyl ring has been shown to influence the stereochemical outcome of the reaction. nih.gov The synthesis of chiral drugs often relies on asymmetric synthesis, which can involve the use of chiral auxiliaries, reagents, or catalysts to convert an achiral starting material into a chiral product. nih.gov The benzyloxy phenyl group, as a key structural element, can be incorporated into precursors for such syntheses. For example, chiral (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been developed as a new class of GPR34 antagonists, highlighting the importance of this scaffold in creating chiral molecules with specific biological activities. nih.gov

The general approach to creating chiral compounds from precursors like this compound involves several key strategies:

Asymmetric Catalysis : Utilizing chiral catalysts to induce stereoselectivity in reactions involving the propanol side chain.

Chiral Pool Synthesis : Starting with a readily available chiral molecule that already contains the desired stereocenter and elaborating it to include the 3-(4-(benzyloxy)phenyl) structure.

Resolution of Racemates : Synthesizing a racemic mixture of a derivative and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of synthetic methods for biaxially chiral compounds, which are finding increasing use in asymmetric catalysis, further underscores the importance of building blocks that can be elaborated into complex chiral architectures. rsc.org

Heterocyclic compounds are of immense importance in medicinal chemistry, materials science, and agrochemicals. The this compound scaffold provides a versatile starting point for the synthesis of various heterocyclic ring systems. The functional groups present in this molecule can be manipulated to participate in cyclization reactions, leading to the formation of diverse heterocyclic cores.

For example, the benzyloxy phenyl moiety is a common structural feature in precursors used for the synthesis of complex heterocyclic systems. In the preparation of nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives, a 4-benzyloxy-3-methoxybenzaldehyde (B140485) is used as a key starting material. mdpi.com This demonstrates how the benzyloxy-substituted phenyl ring can be a crucial component in building fused heterocyclic systems.

The general strategies for utilizing this compound as a scaffold for heterocyclic synthesis include:

Functional Group Transformation : Conversion of the alcohol to other functional groups like aldehydes, ketones, or amines.

Cyclization Reactions : Intramolecular or intermolecular reactions to form the heterocyclic ring.

Multi-component Reactions : One-pot synthesis involving the scaffold and other reagents to build complex heterocyclic systems.

The following table summarizes some heterocyclic systems that can be potentially synthesized from derivatives of this compound:

| Heterocyclic System | Potential Synthetic Strategy | Reference for Similar Scaffolds |

| nih.govnih.govnih.govTriazolo[4,3-a]pyridines | Oxidation of the alcohol to an aldehyde, followed by condensation with 2-hydrazinopyridine (B147025) and subsequent oxidative cyclization. | mdpi.com |

| Benzothiazoles | The benzyloxy phenyl moiety can be incorporated into precursors for the synthesis of benzothiazole (B30560) derivatives. | nih.gov |

| Pyrrolo[3,4-c]pyridines | The benzyloxy phenyl group can be part of a larger molecule that undergoes cyclization to form this heterocyclic system. | synhet.com |

| Pyrazoles | Condensation of a diketone derived from the scaffold with hydrazine (B178648) derivatives. | sigmaaldrich.com |

Role in Pharmaceutical and Medicinal Chemistry Research

The this compound scaffold and its derivatives have emerged as significant players in the quest for new therapeutic agents. The structural features of this compound are amenable to modifications that can lead to potent and selective inhibitors of various enzymes implicated in human diseases.

The ability to design molecules that can specifically inhibit the activity of a target enzyme is a cornerstone of modern drug development. Derivatives of this compound have been investigated as inhibitors of several key enzymes.

Glucosylceramide (GlcCer) synthase is an enzyme that plays a crucial role in the biosynthesis of glycosphingolipids. Inhibition of this enzyme has been explored as a therapeutic strategy for certain lysosomal storage disorders like Gaucher disease and for other conditions such as polycystic kidney disease. nih.govnih.gov

Derivatives of this compound have been identified as potent inhibitors of GlcCer synthase. For instance, D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (PBPP), a compound that shares the benzyloxy phenyl structural element, was found to be a highly potent inhibitor of GlcCer synthase with an IC50 of 0.3 µM. nih.gov This compound was able to deplete glycosphingolipids in cultured cells without significantly affecting cell growth. nih.gov The design of these inhibitors often focuses on mimicking the structure of the natural substrate, ceramide, and the benzyloxy group can play a role in the hydrophobic interactions within the enzyme's active site.

The following table highlights a key derivative in this class:

| Compound | Target Enzyme | IC50 | Biological Effect | Reference |

| D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (PBPP) | GlcCer Synthase | 0.3 µM | Depletion of glycosphingolipids in cultured cells. | nih.gov |

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). parkinson.org Inhibition of MAO-B can increase dopamine levels in the brain and is a validated therapeutic strategy for the symptomatic treatment of Parkinson's disease. parkinson.orgnih.gov It may also offer neuroprotective effects. parkinson.org

A number of benzyloxy derivatives have been investigated as potent and selective MAO-B inhibitors. google.comgoogle.com For example, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed and synthesized as multifunctional agents for Parkinson's disease. nih.gov The representative compound 3h from this series exhibited potent and selective MAO-B inhibitory activity with an IC50 of 0.062 µM. nih.gov This compound also displayed antioxidant and neuroprotective properties, making it a promising candidate for further development. nih.gov

Another study reported a novel series of 4-(benzyloxy)phenyl derivatives as MAO-B inhibitors, with one compound showing an exceptionally high potency with an IC50 value of 0.009 µM. nih.gov The structure-activity relationship (SAR) studies in these series often reveal that the benzyloxy group and its substitution pattern on the phenyl ring are crucial for high inhibitory activity. nih.govnih.gov

The following table summarizes the inhibitory activity of some benzyloxy-containing MAO-B inhibitors:

| Compound Series | Representative Compound | Target Enzyme | IC50 | Therapeutic Potential | Reference |

| 2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | 3h | MAO-B | 0.062 µM | Parkinson's Disease | nih.gov |

| 4-(Benzyloxy)phenyl and Biphenyl-4-yl derivatives | Compound 1 | MAO-B | 0.009 µM | Neurodegenerative Diseases | nih.gov |

Development of Enzyme Inhibitors

HCV NS5B Polymerase Inhibition Studies

The Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. natap.org Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme are of particular interest as they can circumvent resistance mechanisms associated with active site mutations. natap.org

Research into novel classes of HCV polymerase inhibitors has identified 1,5-benzodiazepine derivatives as promising candidates. natap.org In one study, a series of these compounds were synthesized and evaluated for their inhibitory activity against the NS5B polymerase. A key finding was the identification of a 1,5-benzodiazepine structure bearing an O-benzyl moiety that demonstrated an IC50 of 3.0 μM in an enzymatic assay. natap.org This highlights the potential of the benzyloxy functional group, a key feature of this compound, in the design of new HCV NS5B inhibitors.

Further structure-activity relationship (SAR) studies on related S-trityl-L-cysteine (STLC) derivatives also pointed to the importance of bulky phenyl rings for binding to an allosteric site on the NS5B polymerase. nih.gov These findings suggest that the benzyloxyphenyl scaffold could be a valuable starting point for developing novel, potent, and specific HCV NS5B polymerase inhibitors.

| Compound | Description | IC50 (μM) | Reference |

|---|---|---|---|

| Benzodiazepine Derivative | 1,5-Benzodiazepine with an O-benzyl moiety | 3.0 | natap.org |

Histone (Lysine) Methyltransferase (HMT) Inhibition

Histone methyltransferases (HMTs) are key epigenetic regulators that play a critical role in gene expression and chromatin organization. nih.gov Dysregulation of HMT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. nih.govnih.gov The development of small molecule inhibitors for HMTs is an active area of research. nih.gov

In the pursuit of novel HMT inhibitors, rational drug design has led to the exploration of various chemical scaffolds. One notable finding is the importance of a 1-amino-3-phenoxypropan-2-ol (B1271856) moiety for binding to the HMT PRMT4. nih.gov This structural motif is closely related to the core structure of this compound. The phenoxypropanolamine backbone allows for crucial hydrogen bond interactions within the enzyme's active site, highlighting the therapeutic potential of this chemical class. nih.gov

Further research into HMT inhibitors has led to the development of potent and selective molecules like UNC0642, which have been instrumental in studying the biological roles of HMTs such as EHMT1 and EHMT2. researchgate.net The insights gained from these studies can guide the design of new inhibitors based on the this compound scaffold for potential applications in oncology and other diseases driven by epigenetic dysregulation. nih.gov

Exploration of Anti-Diabetic Agents based on Related Analogues

The management of type 2 diabetes mellitus often involves targeting the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.gov DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. nih.gov This mechanism has made DPP-4 a popular target for the development of oral antidiabetic drugs. abnova.com

While direct studies on this compound as a DPP-4 inhibitor are not prominent, the search for novel, effective, and safe DPP-4 inhibitors is ongoing. Researchers are actively exploring diverse chemical structures to identify new candidates with improved pharmacokinetic and pharmacodynamic profiles. nih.govgoogle.com The development of imeglimin-inspired 1,3,5-triazine (B166579) derivatives, for instance, has yielded potent and selective DPP-4 inhibitors. google.com

The core structure of this compound, with its aromatic and alcohol functionalities, presents a scaffold that could be functionalized to interact with the active site of DPP-4. The exploration of its derivatives could lead to the discovery of new classes of DPP-4 inhibitors, contributing to the arsenal (B13267) of therapeutics for type 2 diabetes.

Investigations into Antidepressant Activity of Derived Compounds

The discovery of selective serotonin (B10506) reuptake inhibitors (SSRIs) has revolutionized the treatment of depression and anxiety disorders. google.com A common structural feature in many antidepressant drugs is a phenyl-propanamine backbone. The drug fluoxetine, for example, is a 3-phenoxy-3-phenylpropan-1-amine derivative. nih.gov This structural similarity to this compound suggests that its derivatives could also modulate monoamine neurotransmitter systems.

Research in this area has led to the development of numerous phenyl-piperazine derivatives that act as serotonin reuptake inhibitors. google.comunifiedpatents.com These compounds have shown efficacy in preclinical models of depression and anxiety. google.com The benzyloxy group in this compound can be considered a bioisostere of the phenoxy group found in many active compounds, making its derivatives promising candidates for investigation as novel antidepressants. The flexibility of this scaffold allows for the introduction of various substituents to optimize potency and selectivity for the serotonin transporter.

Antimicrobial and Antifungal Evaluations

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial and antifungal agents. Derivatives of phenolic compounds have shown considerable promise in this area. frontiersin.org Research has demonstrated that synthetic derivatives of this compound and related structures possess significant antimicrobial and antifungal properties.

A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones revealed that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. researchgate.net Similarly, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potent activity against multidrug-resistant bacterial and fungal pathogens. nih.gov Furthermore, a series of 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles, which are direct derivatives of the core structure, were identified as potent antitubercular agents against Mycobacterium tuberculosis and also showed good antifungal activity against Aspergillus fumigatus. google.com Another study highlighted the antibacterial activity of 4-(benzyloxy)phenol (monobenzone) and its derivatives against Moraxella catarrhalis. nih.gov

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| (3-Alkoxymethyl-4-hydroxyphenyl)propan-1-ones | Staphylococcus aureus, Escherichia coli, Candida albicans | Demonstrated antimicrobial and antifungal activities. | researchgate.net |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant bacteria and Candida species | Showed potent and broad-spectrum antimicrobial activity. | nih.gov |

| 1-[(4-Benzyloxy)-but-3-enyl]-1H-azoles | Mycobacterium tuberculosis, Aspergillus fumigatus | Exhibited significant antitubercular and antifungal activities. | google.com |

| 4-(Benzyloxy)phenol and derivatives | Moraxella catarrhalis | Showed notable antibacterial activity. | nih.gov |

Anti-Plasmodium Activity Assessment

Malaria remains a significant global health problem, and the emergence of drug-resistant strains of Plasmodium parasites necessitates the discovery of new antimalarial agents. scielo.brscielo.br Research has shown that derivatives of this compound are a promising class of compounds for the treatment of malaria. scielo.brscielo.br

A study evaluated the antiplasmodial activity of 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, a derivative of the core structure. scielo.brscielo.br This compound demonstrated notable activity against both the W2 strain of P. falciparum and circulating strains of P. vivax and P. falciparum. scielo.brscielo.br The compound was also found to have a high selectivity index, indicating low toxicity to mammalian cells. scielo.brscielo.br

Furthermore, the broader class of 1-aryl-3-substituted propanol derivatives has been investigated as antimalarial agents. nih.gov These compounds are believed to exert their effect by inhibiting ferriprotoporphyrin biocrystallization, a crucial process for the survival of the parasite. nih.gov This body of research underscores the potential of the this compound scaffold in the development of novel and effective antimalarial drugs.

Research in Ophthalmic Disease Treatment

The development of novel therapeutics for ophthalmic diseases, such as glaucoma and macular degeneration, is a critical area of medical research. While direct studies on this compound for eye diseases are limited, research on structurally related compounds suggests potential avenues for exploration.

A recent study identified a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. nih.gov GPR34 is a G protein-coupled receptor implicated in various diseases, and one of the most potent compounds from this series showed excellent efficacy in a mouse model of neuropathic pain. nih.gov Notably, this research was conducted in part by a Department of Ophthalmology, suggesting a potential interest in this class of compounds for eye-related conditions, possibly those with a neuropathic pain component. nih.gov

In a different line of research, sodium 4-phenylbutyrate, a compound with a related phenylalkanoic acid structure, has been shown to reduce ocular hypertension by degrading extracellular matrix deposition in the trabecular meshwork. nih.gov Topical application of this compound rescued glaucoma in a mouse model. nih.gov These findings suggest that derivatives of this compound could be investigated for their potential to modulate pathways involved in ophthalmic diseases.

Mechanistic Studies of Biological Activity

The biological effects of this compound and its derivatives are underpinned by specific and complex interactions at a molecular level. Research into these mechanisms has revealed how these compounds engage with protein targets, modulate critical cellular pathways, and potentially exert protective effects through antioxidant and metal-chelating activities.

Molecular Target Interaction Analysis

The therapeutic potential of derivatives based on the 3-(4-(benzyloxy)phenyl) scaffold is largely defined by their ability to bind with high affinity and selectivity to specific biological targets. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features that govern these interactions.

A significant area of research has focused on developing antagonists for G protein-coupled receptors (GPCRs). For instance, a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives has been identified as a new class of antagonists for GPR34, a receptor implicated in several diseases. researchgate.net Within this series, the compound designated as 5e emerged as a particularly potent antagonist, demonstrating an IC₅₀ value of 0.059 μM in a Tango assay. researchgate.net This highlights the precise structural requirements for effective binding to the GPR34 receptor. researchgate.net

Derivatives have also been engineered to target enzymes involved in neurotransmission and neurodegeneration. A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were assessed for their inhibitory action against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). bohrium.com Several of these compounds showed potent and selective inhibition; for example, compounds 2d and 2j were selective for MAO-A with IC₅₀ values of 1.38 and 2.48 µM, respectively, while many others displayed inhibitory activity against BChE. bohrium.com Molecular docking studies further elucidated the binding modes, revealing important interactions between the inhibitor molecules and amino acid residues within the protein receptors. bohrium.com

Furthermore, the core benzyloxyphenyl structure has been incorporated into agents targeting infectious diseases. In the development of novel trypanocidal agents against Trypanosoma brucei, a comparison between a 4-phenyloxyphenyl amidine and a 4-benzyloxyphenyl amidine (3b) revealed that the nature of the ether linkage impacts biological activity. nih.gov The study showed that a two-atom distance (C, O) between the two aromatic rings, as seen in the benzyloxy derivative, resulted in lower activity compared to a direct phenoxy linkage, providing critical insight for optimizing the molecular scaffold for enhanced trypanocidal effects. nih.gov

| Derivative Compound | Molecular Target | Measured Activity | Reference |

|---|---|---|---|

| Compound 5e ((S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative) | GPR34 | IC₅₀ = 0.059 μM (Tango assay) | researchgate.net |

| Compound 2d ((S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivative) | MAO-A | IC₅₀ = 1.38 µM | bohrium.com |

| Compound 2j ((S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivative) | MAO-A | IC₅₀ = 2.48 µM | bohrium.com |

| 4-Benzyloxyphenyl amidine (3b) | Trypanosoma brucei target | Activity noted, compared to other derivatives | nih.gov |

Biological Pathway Modulation

Beyond direct target binding, derivatives of this compound can modulate intracellular signaling cascades, leading to broader physiological effects. The interaction with a molecular target is often the first step in a chain of events that alters cellular function.

The GPR34 antagonist 5e was shown to dose-dependently inhibit the phosphorylation of ERK1/2 induced by Lysophosphatidylserine in cells expressing the GPR34 receptor. researchgate.net This demonstrates that by blocking the receptor, the compound effectively shuts down a key downstream signaling pathway involved in cell proliferation and survival. researchgate.net

In a different context, the anticonvulsant activity of certain triazole derivatives is thought to involve GABA-mediated mechanisms. dntb.gov.ua Research on 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole, a compound with a related alkoxy-phenyl structure, suggests its efficacy against seizures may stem from enhancing GABAergic neurotransmission or activity. dntb.gov.ua This points to the modulation of inhibitory neurotransmitter pathways as a key mechanism of action for this class of compounds. dntb.gov.ua

Antioxidant and Metal Chelating Properties

While direct experimental studies on the antioxidant or metal-chelating properties of this compound itself are not extensively documented, the structural features inherent in its derivatives suggest a potential for such activities. The ability to chelate metal ions is a recognized mechanism for secondary antioxidants, as it can stabilize the oxidized form of metal ions like Fe²⁺ and prevent them from generating highly active reactive oxygen species (ROS). researchgate.net

The presence of heteroatoms with lone pairs of electrons, such as the ether oxygen (–O–) in the benzyloxy group, can provide coordination sites for metal ions. researchgate.net Studies on other complex organic molecules have shown that functional groups including ethers, hydroxyls, and carbonyls contribute to the formation of stable chelates with metal ions. researchgate.netnih.gov The formation of a stable five- or six-membered ring with a metal ion is a favored mechanism for chelation by polyphenolic and related compounds. nih.gov Therefore, it is plausible that derivatives of this compound could be designed to act as metal-chelating agents, thereby limiting the production of ROS. researchgate.netnih.gov

Application as Biochemical Probes in Enzymatic Systems

The high potency and selectivity of certain derivatives of this compound make them valuable tools for biochemical research. As biochemical probes, these molecules can be used to investigate the function and physiological roles of specific enzymes and receptors.

For example, the selective GPR34 antagonist 5e can be used to explore the role of the GPR34 receptor in various cellular processes and disease models without the confounding effects of off-target interactions. researchgate.net Its ability to inhibit ERK1/2 phosphorylation provides a direct method to study the consequences of blocking this specific signaling pathway. researchgate.net

Similarly, the development of derivatives with high selectivity for MAO-A or MAO-B allows researchers to dissect the specific contributions of each enzyme isoform to neurotransmitter metabolism and the pathology of neurodegenerative disorders. bohrium.com Using selective inhibitors like compounds 2d and 2j as probes can help clarify the distinct biological functions of MAO-A, paving the way for a more nuanced understanding of its role in health and disease. bohrium.com

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel 3-(4-(Benzyloxy)phenyl)propan-1-ol Derivatives with Enhanced Bioactivity

The quest for enhanced biological activity has spurred significant interest in the design and synthesis of novel derivatives of this compound. Researchers are exploring various chemical modifications to optimize the compound's pharmacodynamic and pharmacokinetic profiles.

One promising approach involves the introduction of diverse functional groups onto the core structure. For instance, the synthesis of chalcone (B49325) derivatives incorporating a 2-hydroxy-4-benzyloxy moiety has been explored for applications in neurodegenerative diseases like Alzheimer's. nih.gov These modifications aim to improve properties such as anti-inflammatory and antioxidant activity, as well as the ability to inhibit or disaggregate amyloid-beta fibrils. nih.gov In one study, a derivative, compound 11d, demonstrated a remarkable 90.8% inhibition of self-induced Aβ1-42 aggregation and a 93.4% inhibition of Cu2+-induced aggregation at a concentration of 25 μM. nih.gov

Furthermore, the synthesis of pyrazole-based derivatives has been investigated. For example, N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been designed as potential inhibitors of MEK (mitogen-activated protein kinase kinase), a key enzyme in cancer-related signaling pathways. nih.gov One such derivative, compound 7b, exhibited a potent inhibitory activity with an IC50 of 91 nM for MEK1. nih.gov

The exploration of different scaffolds is another key strategy. Researchers have synthesized 1,3-diphenyl-3-(phenylthio)propan-1-ones, which are structurally related to chalcones, and evaluated their cytotoxic effects on cancer cell lines. nih.gov The addition of a tertiary amine basic side chain to these structures was found to enhance their cytotoxic effects on breast cancer cells. nih.gov

The following table summarizes some examples of derivative design strategies and their targeted bioactivities:

| Derivative Type | Target Bioactivity | Key Findings |

| 2-hydroxy-4-benzyloxy chalcone derivatives | Anti-Alzheimer's | Significant inhibition of Aβ aggregation, antioxidant, and anti-neuroinflammatory effects. nih.gov |

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives | Anti-cancer (MEK inhibition) | Potent inhibition of MEK1 with IC50 in the nanomolar range. nih.gov |

| 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives | Anti-cancer (cytotoxic) | Enhanced cytotoxic effects on breast cancer cells with the addition of a tertiary amine side chain. nih.gov |

Advanced Mechanistic Investigations into Biological Target Interactions

A deeper understanding of how this compound and its derivatives interact with their biological targets is crucial for rational drug design. Advanced mechanistic investigations are moving beyond simple activity screening to detailed molecular-level studies.

In silico modeling and molecular docking have become indispensable tools in this endeavor. These computational techniques allow researchers to predict the binding modes and affinities of compounds with specific protein targets. For instance, molecular docking studies have been used to elucidate the potential anticancer mechanisms of 4-phenyl-2-quinolone (4-PQ) derivatives by examining their interaction with the colchicine-binding site of the tubulin receptor. nih.gov Similarly, docking studies of 2-hydroxy-4-benzyloxy chalcone derivatives have provided insights into their interactions with amyloid-beta aggregates. nih.gov

Computational methods are also being employed to predict potential new targets for existing scaffolds. A computational repurposing campaign on a library of oxindole-based compounds, which share some structural similarities with the phenylpropanol scaffold, identified the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase as a potential target. f1000research.com Such in silico repositioning strategies can accelerate the discovery of new therapeutic applications for known compounds. f1000research.com

Development of Sustainable and Green Synthetic Routes

The increasing emphasis on environmental responsibility in the chemical industry is driving the development of sustainable and green synthetic routes for the production of this compound and its derivatives.

Traditional synthetic methods often rely on harsh reagents and generate significant waste. Green chemistry principles, such as the use of renewable feedstocks, safer solvents, and catalytic reactions, are being applied to create more environmentally friendly processes. wjpmr.com For example, a green synthesis method for 3,3-diphenyl propanol (B110389), a related compound, has been developed using a two-step reaction with an ionic liquid as a recyclable catalyst, resulting in high yields and minimal environmental pollution. google.com

Another approach involves the use of biocatalysis, where enzymes are used to carry out specific chemical transformations. This can lead to highly selective reactions under mild conditions. The synthesis of 3-phenyl-1-propanol, a precursor, has been achieved through various reduction methods, including the use of sodium and ethanol, hydrogen with a copper chromite catalyst, and lithium aluminum hydride. orgsyn.org These methods, while not all inherently "green," provide a foundation for developing more sustainable enzymatic or catalytic hydrogenation processes.

The following table highlights some green chemistry approaches that could be adapted for the synthesis of this compound:

| Green Chemistry Approach | Potential Application | Benefits |

| Use of Ionic Liquids | Catalyzing the synthesis of the phenylpropanol backbone. | Recyclable catalyst, mild reaction conditions, reduced waste. google.com |

| Catalytic Hydrogenation | Reduction of a precursor like a chalcone or cinnamic acid derivative. | High efficiency, potential for using greener catalysts. orgsyn.org |

| Microwave-Assisted Synthesis | Accelerating reaction times and improving yields in the synthesis of derivatives. | Reduced energy consumption, faster reactions. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and their application to the design and optimization of this compound derivatives holds immense promise.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, unsynthesized compounds. nih.gov This allows for the in silico screening of vast virtual libraries of potential derivatives, identifying those with the highest probability of desired activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govrsc.org For example, in silico ADME prediction studies have been conducted for new benzimidazole (B57391) derivatives to evaluate their drug-likeness and potential toxicity at an early stage of development. nih.govrsc.org

Furthermore, generative AI models can design entirely new molecules with optimized properties. These models can learn the underlying rules of chemical structure and biological activity to propose novel derivatives of this compound that are more potent and selective than anything designed by traditional methods.

The integration of AI and ML can significantly accelerate the drug discovery pipeline by:

Prioritizing the synthesis of the most promising candidates.

Reducing the number of costly and time-consuming experiments.

Identifying potential off-target effects and toxicity issues early in the process.

The future of research on this compound will undoubtedly be shaped by the convergence of these innovative approaches. By embracing novel synthetic strategies, advanced analytical techniques, sustainable practices, and the power of artificial intelligence, the scientific community is well-positioned to unlock the full therapeutic potential of this versatile chemical scaffold.

Q & A

Q. Key Considerations :

- Solvents (DMF, THF) and catalysts (Pd/C, K₂CO₃) significantly impact reaction efficiency .

- Temperature control (e.g., 0–25°C for Grignard reactions) minimizes side products.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzylation | BnBr, K₂CO₃, DMF, 80°C | 75–85% | |

| Reduction | Pd/C, H₂, EtOH | 90% |

2. Structural Characterization Q: Which analytical techniques are most reliable for confirming the structure of this compound? A:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.9–5.1 ppm (benzyloxy –CH₂–), and δ 3.6–3.8 ppm (propanol –CH₂–) .

- ¹³C NMR : Signals for benzyl carbons (~128–137 ppm) and propanol backbone (~60–70 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 256.3 (C₁₆H₁₈O₂) .

- FT-IR : Stretching vibrations for –OH (3300 cm⁻¹) and aryl ether C–O (1250 cm⁻¹) .

3. Initial Biological Screening Q: What assays are suitable for preliminary evaluation of its biological activity? A:

- Antimicrobial Activity :

- Broth microdilution (MIC) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases due to structural similarity to benzimidazole derivatives .

Advanced Questions

4. Mechanistic Studies Q: How can researchers investigate its interaction with biological targets (e.g., enzymes)? A:

- Molecular Docking : Use software (AutoDock, Schrödinger) to model binding to active sites (e.g., cytochrome P450) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .

5. Structure-Activity Relationship (SAR) Q: What structural modifications enhance its bioactivity? A:

- Substituent Variation :

- Backbone Optimization : Shorten the propanol chain to reduce steric hindrance .

| Modification | Effect | Reference |

|---|---|---|

| –CF₃ substitution | ↑ Lipophilicity | |

| –Cl at para position | ↑ Antimicrobial activity |

6. Analytical Challenges Q: How to quantify this compound in complex biological matrices? A:

- HPLC-UV/FLD :

- Column: C18, mobile phase: acetonitrile/water (70:30), λ = 254 nm .

- LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL.

- LC-MS/MS : MRM transitions (m/z 256 → 121) for enhanced specificity in serum/plasma .

7. Data Contradictions Q: How to resolve discrepancies in reported synthesis yields? A:

- Reaction Conditions : Higher yields (90%) are achieved with Pd/C hydrogenation vs. Grignard routes (70%) due to byproduct formation .

- Purity Metrics : Use orthogonal methods (HPLC, NMR) to verify purity, as residual solvents (e.g., DMF) may inflate yield estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.